molecular formula C7H9N3O B15245357 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Cat. No.: B15245357
M. Wt: 151.17 g/mol
InChI Key: GESGKGWFXZOFAX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is an organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring, with an aldehyde functional group at the 2-position. It is a versatile building block in medicinal chemistry and organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazolopyrazine core.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole and pyrazine rings can be substituted with different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrazolopyrazine core .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets. For example, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of certain viruses by binding to their core proteins and altering their function. This interaction disrupts the viral life cycle and prevents the virus from proliferating .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid counterparts. This functional group allows for selective modifications and derivatizations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,5,8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESGKGWFXZOFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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